

An In-depth Technical Guide to 1-Chloro-1-methoxypropane

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Compound of Interest

Compound Name: 1-Chloro-1-methoxypropane

Cat. No.: B15489902

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This technical guide provides a comprehensive overview of the chemical compound **1-chloro-1-methoxypropane**, including its IUPAC nomenclature, structure, physicochemical properties, and synthetic protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require detailed information on this halogenated ether.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-chloro-1-methoxypropane**.^[1] The name is derived from a three-carbon propane chain where a chlorine atom and a methoxy group (-OCH₃) are attached to the first carbon atom.

The chemical structure and representations are as follows:

- Molecular Formula: C₄H₉ClO^[1]
- SMILES: CCC(OC)Cl^[1]
- InChI: InChI=1S/C4H9ClO/c1-3-4(5)6-2/h4H,3H2,1-2H3^[1]

The structure consists of a central carbon atom bonded to an ethyl group (-CH₂CH₃), a methoxy group (-OCH₃), a chlorine atom (-Cl), and a hydrogen atom. This central carbon is a chiral center, meaning **1-chloro-1-methoxypropane** can exist as a pair of enantiomers.

Physicochemical and Spectroscopic Data

Detailed experimental data for **1-chloro-1-methoxypropane** is not extensively available in public literature. However, computational data and predicted spectroscopic characteristics provide valuable insights into its properties.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **1-chloro-1-methoxypropane**.

Property	Value	Source
Molecular Weight	108.57 g/mol	PubChem[1]
Monoisotopic Mass	108.0341926 Da	PubChem[1]
XLogP3	1.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Topological Polar Surface Area	9.2 Å ²	PubChem[1]

Spectroscopic Data (Predicted)

The following table outlines the predicted spectroscopic data for **1-chloro-1-methoxypropane**, based on its structure and data from analogous compounds.

Spectroscopy	Predicted Data
^1H NMR	- $-\text{OCH}_3$: ~3.5 ppm (singlet, 3H)- $-\text{CH}(\text{Cl})$:- ~5.5 ppm (triplet, 1H)- $-\text{CH}_2$:- ~1.8 ppm (multiplet, 2H)- $-\text{CH}_3$: ~1.0 ppm (triplet, 3H)
^{13}C NMR	- $-\text{CH}(\text{Cl})$:- ~90-100 ppm- $-\text{OCH}_3$: ~55-60 ppm- $-\text{CH}_2$:- ~25-30 ppm- $-\text{CH}_3$: ~10-15 ppm
IR	- C-H stretch (alkane): ~2850-3000 cm^{-1} - C-O stretch (ether): ~1050-1150 cm^{-1} - C-Cl stretch: ~600-800 cm^{-1}
MS	- Molecular Ion $[\text{M}]^+$: $m/z = 108$ (and 110 in a ~3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)- Base Peak: $m/z = 73$ ($[\text{M}-\text{Cl}]^+$)- Other Fragments: $m/z = 79$ ($[\text{M}-\text{C}_2\text{H}_5]^+$), $m/z = 45$ ($[\text{CH}_3\text{O}=\text{CH}_2]^+$), $m/z = 29$ ($[\text{C}_2\text{H}_5]^+$)

Experimental Protocols

Synthesis of 1-Chloro-1-methoxypropane

A plausible and efficient method for the synthesis of α -chloro ethers like **1-chloro-1-methoxypropane** involves the reaction of an acetal with an acid halide, catalyzed by a Lewis acid such as a zinc(II) salt.^{[2][3]} This method is rapid and avoids the formation of highly carcinogenic byproducts often associated with older methods.^[2]

Reaction: 1,1-dimethoxypropane + Acetyl chloride $\xrightarrow{-(\text{ZnCl}_2)}$ **1-chloro-1-methoxypropane** + Methyl acetate

Experimental Procedure:

- Preparation: To a solution of zinc chloride (ZnCl_2 , ~0.01 mol%) in an inert solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 1,1-dimethoxypropane (1.0 equivalent).
- Reaction: Cool the mixture in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred solution.

- **Monitoring:** Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, the resulting solution containing **1-chloro-1-methoxypropane** can often be used directly. To quench the reaction and destroy any excess chloroalkyl ether, a saturated aqueous solution of sodium bicarbonate can be carefully added.
- **Purification:** The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-chloro-1-methoxypropane**.

Characterization

The identity and purity of the synthesized **1-chloro-1-methoxypropane** would be confirmed using the following analytical techniques:

- **NMR Spectroscopy (^1H and ^{13}C):** To confirm the carbon-hydrogen framework and the connectivity of the atoms.
- **Infrared (IR) Spectroscopy:** To identify the presence of key functional groups (C-O ether linkage, C-Cl bond).
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Reactivity and Synthetic Applications

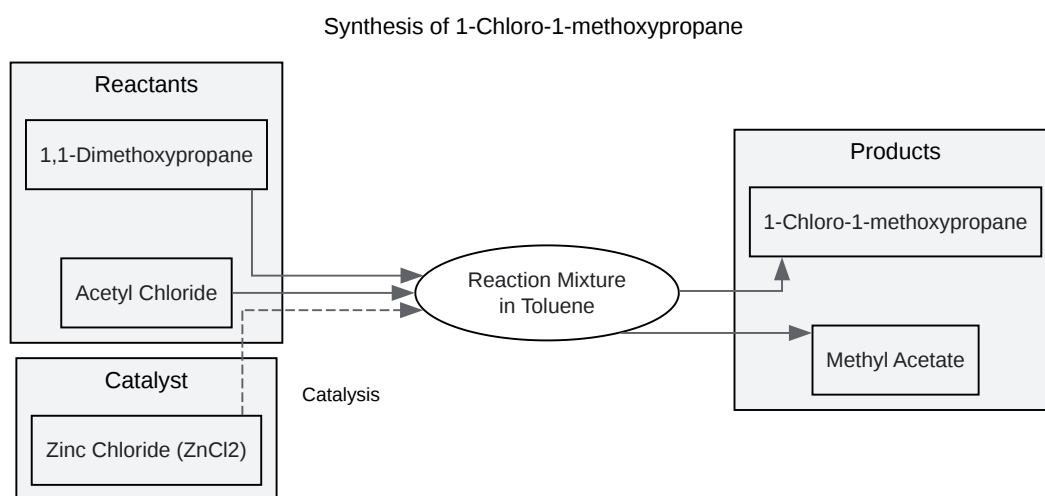
1-Chloro-1-methoxypropane is a reactive intermediate. The presence of both an ether and a halogen on the same carbon atom makes it susceptible to nucleophilic substitution and elimination reactions.

Elimination Reaction (E2 Mechanism)

In the presence of a strong, non-nucleophilic base, **1-chloro-1-methoxypropane** can undergo an E2 elimination to form 1-methoxy-1-propene. The base abstracts a proton from the adjacent

carbon, leading to the formation of a double bond and the expulsion of the chloride ion.

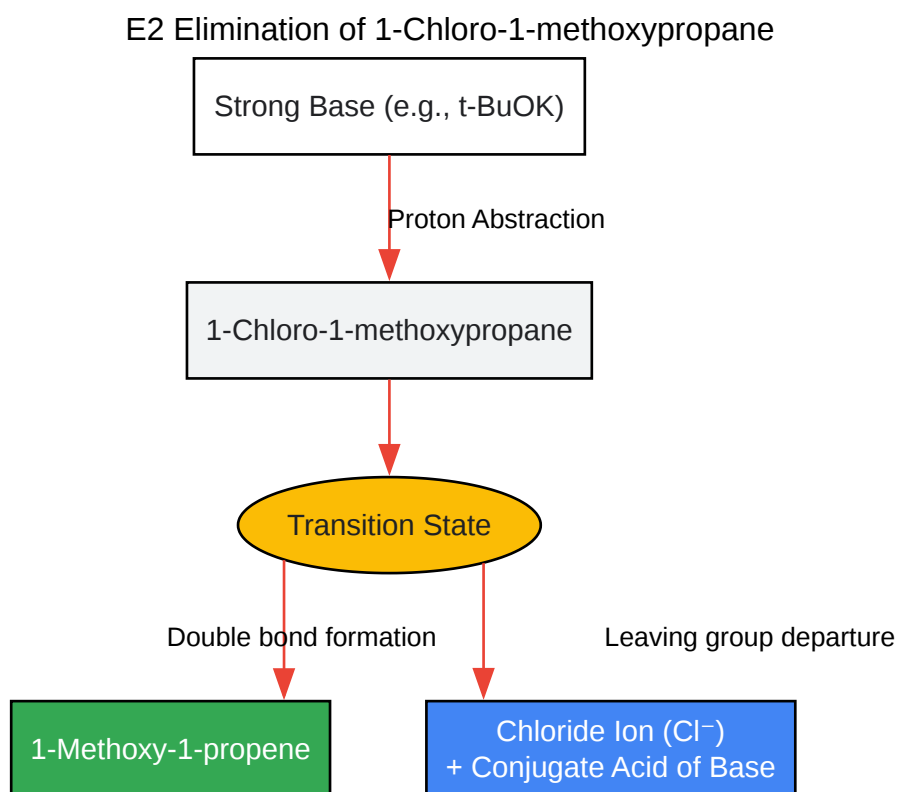
The following diagram illustrates the workflow for the synthesis of **1-chloro-1-methoxypropane**.



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Caption: Synthetic workflow for **1-chloro-1-methoxypropane**.

The following diagram illustrates a key reaction of **1-chloro-1-methoxypropane**.



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Caption: E2 elimination mechanism of **1-chloro-1-methoxypropane**.

Safety and Handling

α -Chloro ethers as a class of compounds should be handled with extreme caution as they are often potent carcinogens.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Excess reagent should be destroyed with a suitable quenching agent before disposal.

Conclusion

1-Chloro-1-methoxypropane is a chiral halogenated ether with potential applications as a reactive intermediate in organic synthesis. While detailed experimental data is sparse, its properties and reactivity can be reliably predicted. The synthetic protocol outlined provides an

efficient and safer route to this compound compared to historical methods. Understanding its reactivity, particularly its susceptibility to nucleophilic substitution and elimination, is key to its successful application in the development of new chemical entities.

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